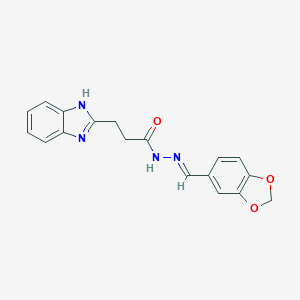
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BBP is a potent inhibitor of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways.
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Mecanismo De Acción
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. PTPs play a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting PTP activity, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide disrupts the balance of cellular signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has been found to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide is its potent inhibitory activity against PTPs, which makes it a valuable tool for studying cellular signaling pathways. However, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Additionally, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide research. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide. Another area of interest is the investigation of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide's potential as a therapeutic agent for cancer and other diseases. Finally, further studies are needed to understand the mechanism of action, toxicity, and pharmacokinetics of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide in vivo.
Conclusion:
In conclusion, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide is a promising chemical compound that has potential applications in cancer research and other areas of biomedical research. Its potent inhibitory activity against PTPs makes it a valuable tool for studying cellular signaling pathways. However, further studies are needed to fully understand the mechanism of action, toxicity, and potential therapeutic applications of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide.
Métodos De Síntesis
The synthesis of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide involves the condensation of 2-(1H-benzimidazol-2-yl) hydrazinecarboxamide and 1,3-benzodioxole-5-carbaldehyde in ethanol. The reaction is catalyzed by acetic acid, and the resulting product is purified by recrystallization. The yield of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide is approximately 70%.
Propiedades
Fórmula molecular |
C18H16N4O3 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C18H16N4O3/c23-18(8-7-17-20-13-3-1-2-4-14(13)21-17)22-19-10-12-5-6-15-16(9-12)25-11-24-15/h1-6,9-10H,7-8,11H2,(H,20,21)(H,22,23)/b19-10+ |
Clave InChI |
LUGHKHGQFANVPE-VXLYETTFSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCC3=NC4=CC=CC=C4N3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC3=NC4=CC=CC=C4N3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)

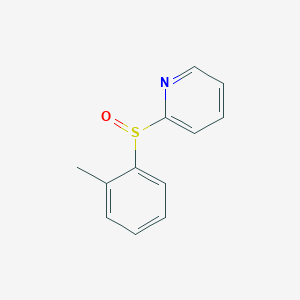

![N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene](/img/structure/B293220.png)
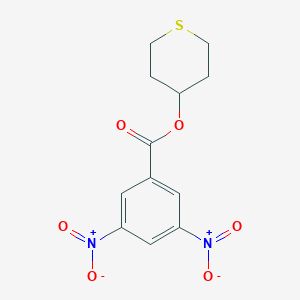
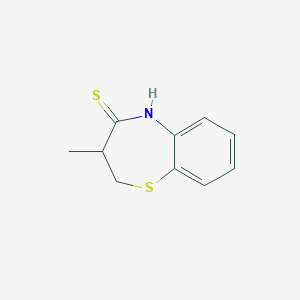
![2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate](/img/structure/B293225.png)
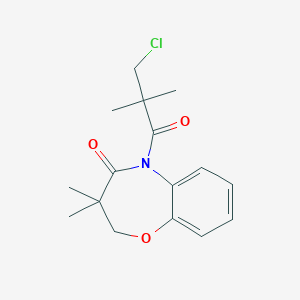
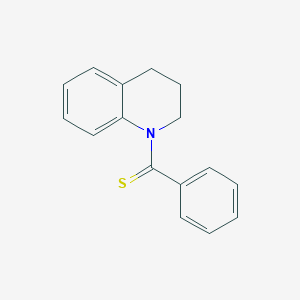
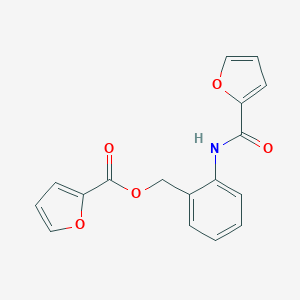
![Ethyl 2-[(4-methylbenzothioyl)amino]benzoate](/img/structure/B293230.png)
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
![Ethyl 2-[methacryloyl(methyl)amino]benzoate](/img/structure/B293234.png)